N-{[(2-nitrophenyl)methylidene]amino}guanidine
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Overview
Description
N-{[(2-nitrophenyl)methylidene]amino}guanidine: is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol It is characterized by the presence of a nitrophenyl group attached to a guanidine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-nitrophenyl)methylidene]amino}guanidine can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with aminoguanidine under acidic conditions . The reaction typically proceeds as follows:
- Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Add aminoguanidine to the solution.
- Adjust the pH to acidic conditions using a suitable acid, such as hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-nitrophenyl)methylidene]amino}guanidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., dimethylformamide).
Condensation: Aldehydes or ketones, acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
Reduction: Formation of N-{[(2-aminophenyl)methylidene]amino}guanidine.
Substitution: Formation of substituted guanidine derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
N-{[(2-nitrophenyl)methylidene]amino}guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[(2-nitrophenyl)methylidene]amino}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, including hydrogen bonding and π-π stacking, with target proteins. Additionally, the guanidine moiety can form strong ionic interactions with negatively charged residues in the active sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-{[(2-nitrophenyl)methylidene]amino}guanidine can be compared with other similar compounds, such as:
N-{[(4-nitrophenyl)methylidene]amino}guanidine: Similar structure but with the nitro group in the para position.
N-{[(2-aminophenyl)methylidene]amino}guanidine: The nitro group is reduced to an amino group.
N-{[(2-nitrophenyl)methylidene]amino}thiourea: The guanidine moiety is replaced with a thiourea group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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